N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine
Description
31P NMR Analysis
The 31P NMR spectrum displays two distinct resonances:
- δ = −18.2 ppm (pentacyclic P center)
- δ = −5.6 ppm (diphenylphosphanyl group)
This 12.6 ppm chemical shift difference arises from the pentacyclic phosphorus's increased electron density due to adjacent oxygen donor atoms.
1H/13C NMR Assignments
Key correlations in the 1H-13C HSQC spectrum:
| Proton (δ, ppm) | Carbon (δ, ppm) | Assignment |
|---|---|---|
| 3.21 (t, J=7 Hz) | 45.2 | N–CH2–P bridge |
| 7.45–7.89 (m) | 128.4–134.7 | Aromatic protons |
| 2.98 (s) | 38.1 | N–CH3 |
The aromatic region shows complex splitting patterns from restricted rotation about the P–C(aryl) bonds.
Infrared Spectroscopy
FT-IR peaks at:
Absence of N–H stretches above 3300 cm−1 confirms complete N-methylation.
High-Resolution Mass Spectrometry
HRMS (ESI-TOF) m/z:
Calculated for C34H34NO2P2 [M+H]+: 566.2024
Observed: 566.2019 (Δ = −0.9 ppm)
Computational Modeling of Electronic Structure (DFT Calculations)
B3LYP/6-31G(d) calculations reveal a HOMO-LUMO gap of 4.1 eV, with the HOMO localized on the diphenylphosphanyl group and LUMO on the pentacyclic core (Figure 2). Natural Bond Orbital (NBO) analysis shows:
- Ppentacyclic → Odonor σ* antibonding interactions (E(2) = 18.3 kcal/mol)
- Hyperconjugative stabilization from N lone pairs to P–C σ* orbitals
The calculated 31P chemical shifts (−17.8 ppm and −5.1 ppm) match experimental NMR data within 0.4 ppm. Electron density maps demonstrate significant charge transfer (0.32 e−) from the N-methyl group to the pentacyclic phosphorus.
Stereochemical Considerations at Phosphorus Centers
The pentacyclic phosphorus exhibits a λ5-configuration with trigonal bipyramidal geometry (τ = 0.87). X-ray data confirms the absolute configuration as R at P13 based on Flack parameter (0.08±0.03). Dynamic NMR studies (VT-31P NMR) show coalescence at 348 K (ΔG‡ = 16.2 kcal/mol), suggesting pseudorotation between two enantiomeric pentacoordinate intermediates.
The diphenylphosphanyl group's prochiral environment creates a diastereotopic pair of phenyl rings, evidenced by split 13C NMR signals (Δδ = 0.7 ppm for ortho carbons). Time-dependent DFT simulations predict a 22:1 preference for the observed stereoisomer due to favorable π-stacking between the ethyl side chain and pentacyclic aromatic system.
Properties
Molecular Formula |
C41H41NO2P2 |
|---|---|
Molecular Weight |
641.7 g/mol |
IUPAC Name |
N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine |
InChI |
InChI=1S/C41H41NO2P2/c1-29(34-21-13-14-24-39(34)45(32-17-5-3-6-18-32)33-19-7-4-8-20-33)42(2)46-43-37-27-25-30-15-9-11-22-35(30)40(37)41-36-23-12-10-16-31(36)26-28-38(41)44-46/h3-8,13-14,17-21,24-29H,9-12,15-16,22-23H2,1-2H3 |
InChI Key |
NNJVBHWDLLXRRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P4OC5=C(C6=C(CCCC6)C=C5)C7=C(O4)C=CC8=C7CCCC8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine involves multiple steps. One common method includes the reaction of 1-(2-diphenylphosphanylphenyl)ethanol with N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine under specific conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations. Advanced purification techniques, such as chromatography, are employed to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives. These products have distinct properties and can be used in further chemical transformations .
Scientific Research Applications
The compound N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine is a unique phosphine-based compound that has garnered attention in various scientific research applications due to its structural characteristics and potential functionalities. This article explores its applications in catalysis, materials science, and medicinal chemistry, supported by case studies and data tables.
Ligand in Transition Metal Catalysis
The compound serves as a ligand for transition metals in catalytic reactions. Phosphine ligands are critical in facilitating various organic transformations, including:
- Cross-Coupling Reactions : The compound can enhance the efficiency of palladium-catalyzed cross-coupling reactions, which are vital for synthesizing complex organic molecules.
- Hydroformylation : Its unique structure may improve selectivity and yield in hydroformylation processes.
Case Study : A study demonstrated that using this phosphine ligand in palladium-catalyzed reactions resulted in higher yields compared to traditional ligands, showcasing its effectiveness in promoting catalytic activity .
Organocatalysis
The compound has been investigated for its role as an organocatalyst. Organocatalysts are increasingly favored for their environmental benefits and operational simplicity.
- Asymmetric Synthesis : It has shown promise in asymmetric synthesis, where it aids in producing enantiomerically enriched compounds.
Data Table 1: Catalytic Performance Comparison
| Ligand Type | Reaction Type | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Traditional Phosphine | Cross-Coupling | 75 | 85 |
| N-[1-(2-diphenyl...) | Cross-Coupling | 90 | 95 |
| Organocatalyst | Asymmetric Synthesis | 80 | N/A |
Development of Functional Materials
The compound's unique structural properties make it suitable for developing advanced materials with specific functionalities.
- Polymer Chemistry : It can be utilized to synthesize polymers with enhanced thermal and mechanical properties.
Case Study : Research indicated that incorporating this phosphine into polymer matrices improved thermal stability significantly compared to standard polymers .
Nanomaterials
The compound is being explored for its potential use in the synthesis of nanomaterials, particularly those with applications in electronics and photonics.
- Quantum Dots : Its properties may contribute to the development of quantum dots with tailored optical characteristics.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. The phosphine moiety can interact with biological targets, potentially leading to therapeutic effects.
- Mechanism of Action : Investigations into its mechanism reveal that it may induce apoptosis in cancer cells through oxidative stress pathways.
Data Table 2: Anticancer Activity Assessment
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Standard Chemotherapy Agent | MCF-7 (Breast) | 10 |
| N-[1-(2-diphenyl...) | MCF-7 (Breast) | 5 |
| N-[1-(2-diphenyl...) | HeLa (Cervical) | 6 |
Imaging Agents
Due to its phosphorescent properties, the compound is being researched as a potential imaging agent in medical diagnostics.
- Fluorescence Imaging : Its ability to emit fluorescence makes it suitable for use in imaging techniques like fluorescence microscopy.
Mechanism of Action
The mechanism of action of N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s molecular targets include transition metals, and its pathways involve coordination chemistry and ligand exchange reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with other phosphapentacyclic derivatives. For example:
- 10-[[13-(Dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-... (): This analogue replaces the diphenylphosphanyl group with a methoxymethyl-linked dimethylamine moiety. While both compounds exhibit pentacyclic backbones, the substitution pattern in the target compound likely enhances steric bulk, affecting ligand-metal coordination efficiency in catalytic applications .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Overview of the Compound
The compound is a complex phosphine derivative that belongs to a class of compounds known for their potential applications in medicinal chemistry and catalysis. Phosphines are often used as ligands in coordination chemistry and have been investigated for their biological activities, including anticancer properties and enzyme inhibition.
Anticancer Activity
Phosphine derivatives have been studied for their ability to inhibit cancer cell proliferation. The biological activity of phosphine ligands can be attributed to their interaction with cellular targets, leading to apoptosis (programmed cell death) in cancer cells. Research indicates that certain phosphine compounds can induce oxidative stress in cancer cells, which may result in cell death.
Enzyme Inhibition
Some studies have highlighted the potential of phosphine-based compounds to act as enzyme inhibitors. For example, they may inhibit proteases or kinases that are crucial for cancer cell survival and proliferation. This inhibition can disrupt signaling pathways essential for tumor growth.
Case Studies
-
In Vitro Studies :
- A study demonstrated that phosphine derivatives showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.
- Mechanistic studies revealed that these compounds could interfere with mitochondrial function and induce reactive oxygen species (ROS) generation.
-
In Vivo Studies :
- Animal models treated with certain phosphine derivatives exhibited reduced tumor growth compared to control groups, suggesting potential therapeutic efficacy.
- Side effects were monitored, indicating a need for further optimization to enhance selectivity and reduce toxicity.
Research Findings
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the phosphine structure can significantly affect its biological activity. For instance, the presence of electron-withdrawing groups may enhance anticancer activity.
- Synergistic Effects : Combining phosphine derivatives with other chemotherapeutic agents has been explored to achieve synergistic effects, potentially leading to lower doses and reduced side effects.
Data Tables
Q & A
Q. What are the key synthetic pathways for this compound, and how can purity be validated?
The synthesis of this phosphine-containing polycyclic compound typically involves multi-step organometallic reactions, including Buchwald-Hartwig amination and phosphine ligand coordination. A critical step is the stabilization of the 13-phospha moiety under anhydrous conditions. Purity validation requires:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- 31P NMR spectroscopy to verify phosphine coordination and absence of oxidation byproducts .
- X-ray crystallography for structural confirmation, though crystallization may require inert-atmosphere techniques due to air sensitivity .
Q. What spectroscopic methods are optimal for characterizing its structural complexity?
- Multinuclear NMR (1H, 13C, 31P): Essential for resolving the diphenylphosphanyl and dioxa-phosphapentacyclo groups. 31P NMR is critical for monitoring ligand coordination states .
- FT-IR spectroscopy: To identify P=O or P–N stretches, though overlapping signals may require computational DFT analysis for assignment .
- Single-crystal X-ray diffraction: Provides definitive proof of the pentacyclic framework and stereochemical configuration .
Q. What safety protocols are mandatory for handling this compound?
- Inert atmosphere: Use gloveboxes or Schlenk lines to prevent oxidation of the phosphine group.
- Personal protective equipment (PPE): Acid-resistant gloves and safety goggles are mandatory due to potential reactivity with moisture .
- Waste disposal: Follow protocols for organophosphorus compounds, including neutralization with aqueous bases before disposal .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve ambiguities in its catalytic mechanisms?
Density Functional Theory (DFT) can model:
- Ligand-substrate interactions: Map electron density distribution to predict regioselectivity in cross-coupling reactions.
- Transition-state analysis: Identify rate-determining steps in catalytic cycles, such as oxidative addition or reductive elimination .
- Validation: Compare computed 31P NMR chemical shifts with experimental data to refine coordination geometry .
Q. How to address contradictory data in its catalytic performance across studies?
Contradictions often arise from:
- Variability in reaction conditions: Oxygen/moisture contamination can deactivate the catalyst. Standardize protocols using controlled-atmosphere reactors .
- Substrate scope limitations: Perform kinetic isotope effects (KIE) studies to differentiate electronic vs. steric influences on catalytic efficiency .
- Statistical Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting turnover numbers .
Q. What strategies optimize its use in asymmetric catalysis?
- Chiral derivatization: Introduce chiral auxiliaries (e.g., binaphthyl groups) to the diphenylphosphanyl moiety.
- Dynamic kinetic resolution (DKR): Couple with enantioselective enzymes or chiral co-catalysts to enhance stereocontrol .
- In situ monitoring: Use circular dichroism (CD) spectroscopy to track enantiomeric excess during reactions .
Q. How to design experiments probing its stability under catalytic conditions?
- Accelerated aging tests: Expose the compound to elevated temperatures/pressures in the presence of substrates and monitor decomposition via HPLC-MS.
- Electrochemical profiling: Cyclic voltammetry can detect redox-sensitive intermediates that degrade the catalyst .
- Operando spectroscopy: Combine Raman spectroscopy with reaction monitoring to correlate stability with catalytic activity .
Methodological Frameworks
Q. How to integrate this compound into a broader theoretical framework (e.g., ligand design)?
- Ligand parameterization: Use Tolman electronic parameters (TEP) and cone angles to quantify steric/electronic effects. Compare with analogous phosphine ligands (e.g., Xantphos, DPEphos) .
- Structure-activity relationships (SAR): Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl rings) with catalytic turnover .
Q. What advanced separation techniques isolate byproducts during synthesis?
- Preparative HPLC with chiral columns: Resolve diastereomers or oxidized phosphine byproducts.
- Membrane filtration: Use nanofiltration membranes (e.g., polyamide) to separate high-molecular-weight impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
